molecular formula C9H9F2N B3316702 5,8-Difluoro-1,2,3,4-tetrahydroquinoline CAS No. 954275-94-6

5,8-Difluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B3316702
CAS No.: 954275-94-6
M. Wt: 169.17 g/mol
InChI Key: RIYXYSCUBSCQEN-UHFFFAOYSA-N
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Description

5,8-Difluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, a heterocyclic compound. The incorporation of fluorine atoms into the quinoline structure enhances its chemical and biological properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline typically involves the fluorination of tetrahydroquinoline derivatives. One common method includes the nucleophilic substitution of hydrogen atoms with fluorine using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly fluorinating agents and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5,8-Difluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Scientific Research Applications

5,8-Difluoro-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

  • 5,7-Difluoro-1,2,3,4-tetrahydroquinoline
  • 6,8-Difluoro-1,2,3,4-tetrahydroquinoline
  • 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Comparison: Compared to its analogs, 5,8-Difluoro-1,2,3,4-tetrahydroquinoline exhibits unique properties due to the specific positioning of fluorine atoms. This positioning can influence the compound’s reactivity, stability, and biological activity. For instance, the 5,8-difluoro derivative may have enhanced enzyme inhibitory activity compared to the 5,7-difluoro derivative due to better fitting into enzyme active sites .

Properties

IUPAC Name

5,8-difluoro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYXYSCUBSCQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2NC1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Difluoro-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
5,8-Difluoro-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
5,8-Difluoro-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5,8-Difluoro-1,2,3,4-tetrahydroquinoline

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